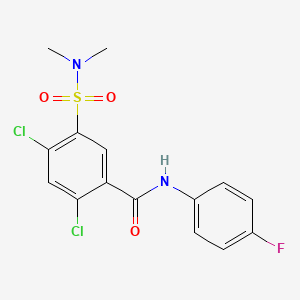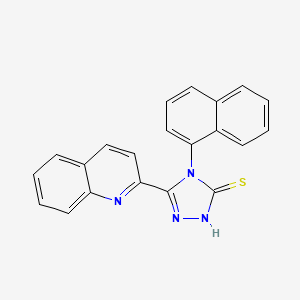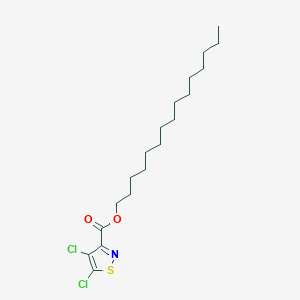
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, dimethylsulfamoyl, and fluorophenyl groups attached to a benzamide core. Its distinct chemical properties make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2,4-dichlorobenzoic acid and 4-fluoroaniline.
Formation of Benzamide Core: The initial step involves the formation of the benzamide core through an amide coupling reaction between 2,4-dichlorobenzoic acid and 4-fluoroaniline under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and methods such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The benzamide core can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized forms of the benzamide core.
Reduction: Reduced forms of the benzamide core.
Hydrolysis: 2,4-dichlorobenzoic acid and 4-fluoroaniline.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features can be modified to enhance its therapeutic properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(methylsulfamoyl)-N-(4-fluorophenyl)benzamide
- 2,4-Dichloro-5-(dimethylsulfamoyl)-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-5-(dimethylsulfamoyl)-N-(4-bromophenyl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of dichloro and dimethylsulfamoyl groups further enhances its unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13Cl2FN2O3S |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c1-20(2)24(22,23)14-7-11(12(16)8-13(14)17)15(21)19-10-5-3-9(18)4-6-10/h3-8H,1-2H3,(H,19,21) |
InChI Key |
ZVJGLAZFIKWGBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11070992.png)


![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071009.png)
![(3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B11071014.png)
![1-(4-Fluorophenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11071017.png)
![2-chloroethyl [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B11071021.png)

![2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071032.png)
![methyl 3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B11071034.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11071046.png)
![1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone](/img/structure/B11071051.png)

![(1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11071062.png)
